Di(p-cumylphenyl) glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(p-cumylphenyl) glutarate is an organic compound with the molecular formula C35H36O4. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in the synthesis of polycarbonates and other polymers due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(p-cumylphenyl) glutarate typically involves the esterification of glutaric acid with p-cumylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can also enhance the reactivity and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Di(p-cumylphenyl) glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Glutaric acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Di(p-cumylphenyl) glutarate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and other polymers.
Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Di(p-cumylphenyl) glutarate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the phenyl rings, which enhance the reactivity of the ester groups. The compound can interact with various molecular targets, including enzymes and receptors, through these reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(methyl salicyl) carbonate: Known for its reactivity benefits in melt polymerization reactions.
Diphenyl carbonate: Commonly used in the synthesis of polycarbonates but has lower reactivity compared to Di(p-cumylphenyl) glutarate.
Bis(pentafluorophenyl) carbonate: Another activated carbonate with high reactivity.
Uniqueness
This compound stands out due to its unique combination of stability and reactivity. The presence of cumyl groups enhances its thermal stability, making it suitable for high-temperature applications. Additionally, its reactivity allows for efficient polymerization and other chemical transformations, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
68443-33-4 |
---|---|
Molecular Formula |
C35H36O4 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
bis[4-(2-phenylpropan-2-yl)phenyl] pentanedioate |
InChI |
InChI=1S/C35H36O4/c1-34(2,26-12-7-5-8-13-26)28-18-22-30(23-19-28)38-32(36)16-11-17-33(37)39-31-24-20-29(21-25-31)35(3,4)27-14-9-6-10-15-27/h5-10,12-15,18-25H,11,16-17H2,1-4H3 |
InChI Key |
ZZWYQFFAXIHVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.